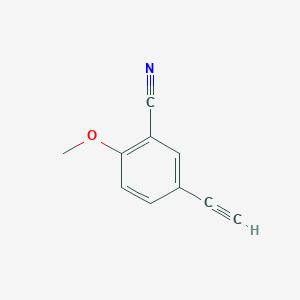![molecular formula C7H6BrN3 B1442195 5-溴-1-甲基-1H-苯并[d][1,2,3]三唑 CAS No. 944718-31-4](/img/structure/B1442195.png)
5-溴-1-甲基-1H-苯并[d][1,2,3]三唑
描述
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学:抗菌剂
5-溴-1-甲基-1H-苯并[d][1,2,3]三唑衍生物已被探索用作潜在的抗菌剂。 三唑环是许多药理活性化合物中常见的基团,将其整合到药物设计中可以增强其对各种细菌和真菌病原体的活性 .
农业:农药开发
在农业中,该化合物用作合成杀虫剂的构建块。 其结构基团存在于几种用于保护农作物免受害虫和疾病侵害的农用化学品中,有助于提高产量和粮食安全 .
材料科学:腐蚀抑制
三唑衍生物以其腐蚀抑制性能而闻名。 它们在金属上形成一层保护层,防止氧化和降解,这对于延长建筑和制造中使用的材料的寿命至关重要 .
工业应用:化学合成
在工业上,5-溴-1-甲基-1H-苯并[d][1,2,3]三唑用于化学合成过程。 由于其反应性和在不同化学条件下的稳定性,它作为生产各种有机化合物的中间体 .
环境科学:污染控制
该化合物在环境科学中发挥作用,特别是在污染控制策略中。 其衍生物可用于从废水中去除有毒金属和有机污染物,有助于环境修复工作 .
生物化学:酶抑制
在生物化学中,研究人员研究了三唑衍生物作为酶抑制剂的应用。 这些化合物可以调节酶的活性,这对于理解代谢途径和开发治疗酶调节失调的疾病非常有价值 .
分析化学:色谱法
分析化学家在色谱法中使用5-溴-1-甲基-1H-苯并[d][1,2,3]三唑作为标准品或衍生化试剂来分析复杂混合物。 其独特的化学性质有助于分离和鉴定物质 .
基础研究:分子研究
基础研究利用该化合物探索分子相互作用和反应。 它作为模型化合物来研究杂环结构在各种化学环境中的行为 .
作用机制
Target of Action
It is known that triazole compounds often interact with enzymes and proteins in the body .
Mode of Action
It is suggested that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.
Biochemical Pathways
Triazole compounds are known to play a role in a diverse range of applications, including pharmaceuticals and agrochemicals . Therefore, it can be inferred that 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole may influence multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole. For instance, its storage temperature is recommended to be between 2-8°C . Additionally, the introduction of different substituents in the alkynyl fragment allows modulation of the semiconductor donor ability .
生化分析
Biochemical Properties
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, where it acts as an inhibitor, affecting the enzyme’s ability to metabolize substrates. This interaction is crucial in studying the metabolic pathways and the role of cytochrome P450 in drug metabolism . Additionally, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole has been shown to interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways that regulate cell growth and division . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole exerts its effects through several mechanisms. It binds to the active site of enzymes, such as cytochrome P450, inhibiting their activity by preventing substrate binding and catalysis . This inhibition can lead to changes in the metabolic processing of various compounds, including drugs and endogenous substrates. Additionally, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole have been studied over different time periods to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole in animal models vary with dosage. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in the liver and kidneys. These findings highlight the importance of dose optimization in the potential therapeutic use of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole.
Metabolic Pathways
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . It can inhibit the metabolism of various substrates, leading to altered levels of metabolites and changes in metabolic flux. This compound may also affect the activity of other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound is influenced by its lipophilicity and its ability to bind to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole may vary depending on its subcellular localization, affecting its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
5-bromo-1-methylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYITCIMJVKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944718-31-4 | |
| Record name | 5-bromo-1-methyl-1H-1,2,3-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
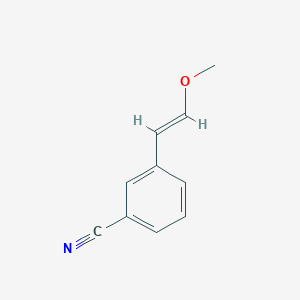
![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)

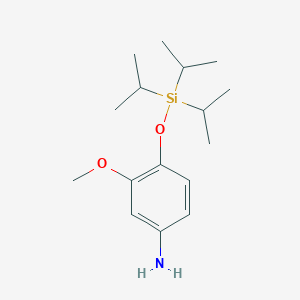
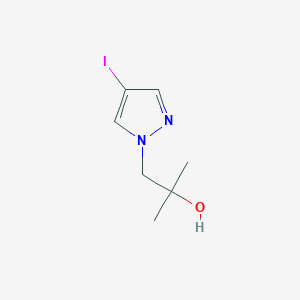
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)



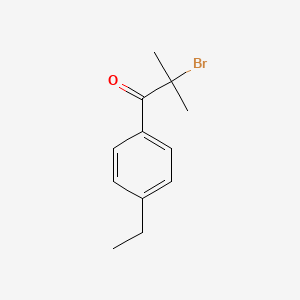
![6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442129.png)


